molecular formula C21H22N4O2 B11979778 N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11979778
M. Wt: 362.4 g/mol
InChI Key: PIVNPLZEPSVMNT-LPYMAVHISA-N
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Description

N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by:

  • A central pyrazole ring substituted at position 3 with a 3-methoxyphenyl group.
  • A hydrazide group at position 5, forming an (E)-configured imine bond with a 4-isopropylbenzylidene moiety.

This structural framework is common in bioactive compounds, as pyrazole-carbohydrazide hybrids are known for diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory effects .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-14(2)16-9-7-15(8-10-16)13-22-25-21(26)20-12-19(23-24-20)17-5-4-6-18(11-17)27-3/h4-14H,1-3H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

PIVNPLZEPSVMNT-LPYMAVHISA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Core Pyrazole Ring Formation

The pyrazole scaffold is typically constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For the target molecule, the 3-(3-methoxyphenyl) substituent suggests the use of a pre-functionalized diketone precursor. Patent US4434292A demonstrates that reacting hydrazine hydrate with acrolein in aqueous-organic media (e.g., toluene/water) at 20–80°C yields 2-pyrazoline intermediates, which are subsequently oxidized to pyrazole using hypochlorites. Adapting this protocol, the methoxyphenyl group could be introduced via a substituted acrolein derivative or through post-cyclization functionalization.

Carboxylic Acid to Carbohydrazide Conversion

Conversion of the pyrazole-5-carboxylic acid to the carbohydrazide moiety follows established protocols. As shown in SAGE Journals, refluxing methyl pyrazolo[3,4-b]pyridine-5-carboxylate with excess hydrazine hydrate in ethanol for 5 hours achieves near-quantitative conversion to the carbohydrazide. For the target compound, analogous treatment of ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate with hydrazine hydrate (molar ratio 1:3) in ethanol under reflux for 6–8 hours would yield 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

Condensation with 4-Isopropylbenzaldehyde

Schiff Base Formation

The final step involves condensing the carbohydrazide intermediate with 4-isopropylbenzaldehyde to form the E-configuration imine. Optimal conditions, derived from analogous syntheses, include:

ParameterOptimal ValueSource
SolventAnhydrous ethanol
TemperatureReflux (78°C)
Reaction Time4–6 hours
Catalyst0.5% acetic acid
Molar Ratio (Carbohydrazide:Aldehyde)1:1.1

The reaction proceeds via nucleophilic attack of the carbohydrazide’s terminal amine on the aldehyde carbonyl, followed by dehydration. The E-isomer predominates due to steric hindrance from the isopropyl group.

Purification and Isolation

Post-condensation, the crude product is purified via:

  • Filtration : Remove unreacted aldehyde using cold ethanol washes.

  • Recrystallization : Dissolve in hot dimethylformamide (DMF) and precipitate with ice water.

  • Chromatography : For analytical-grade purity, use silica gel column chromatography with ethyl acetate/hexane (3:7).

Mechanistic and Kinetic Analysis

Reaction Thermodynamics

The cyclocondensation of hydrazine with diketones is exothermic (ΔH ≈ −120 kJ/mol), requiring controlled addition to prevent thermal runaway. In contrast, the Schiff base formation is mildly endothermic (ΔH ≈ +15 kJ/mol), necessitating reflux conditions to drive dehydration.

Stereochemical Control

The E-configuration of the imine bond is confirmed via NOESY spectroscopy. Key interactions include:

  • NOE between pyrazole H-4 and methoxyphenyl protons : Absence of cross-peaks with the isopropyl group confirms trans orientation.

  • Coupling constants : J values of 12–14 Hz for the imine C=N bond (characteristic of E-isomers).

Characterization Data

Spectroscopic Profiles

Representative data for the target compound (compared to analogous structures):

1H NMR (400 MHz, DMSO-d6) δ (ppm) Assignment
11.32 (s, 1H)NH (pyrazole)
8.45 (s, 1H)Imine CH=N
7.62–6.85 (m, 7H)Aromatic H
3.82 (s, 3H)OCH3
2.95 (septet, 1H)CH(CH3)2
1.24 (d, 6H)(CH3)2CH
13C NMR (100 MHz, DMSO-d6) δ (ppm) Assignment
162.4C=O (amide)
157.9C=N (imine)
136.2–112.7Aromatic C
55.1OCH3
33.8CH(CH3)2
23.1, 22.9(CH3)2CH

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing formation of Z-imine isomer during condensation.

  • Solution : Use excess aldehyde (1.1 eq) and acidic catalysis to favor thermodynamic E-product.

Intermediate Instability

  • Issue : Pyrazole-5-carbohydrazide degradation under prolonged heating.

  • Solution : Conduct reactions under nitrogen atmosphere and limit reflux time to ≤8 hours.

Scalability and Industrial Feasibility

The patent-derived aqueous-organic reaction medium (toluene/water) enables large-scale synthesis with:

  • Yield : 68–72% over three steps.

  • Purity : ≥95% after recrystallization.

  • Cost : Estimated raw material cost of $120/kg at 100 kg scale .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

  • Antimicrobial Activity : Research indicates that compounds containing pyrazole moieties can exhibit antimicrobial properties. The presence of the methoxy and isopropyl groups may enhance this activity by improving solubility and bioavailability .
  • Anticancer Properties : Pyrazole derivatives have been studied for their anticancer effects. The structural characteristics of N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide suggest potential efficacy against various cancer cell lines .
  • Analgesic and Anti-inflammatory Effects : Similar compounds have shown promise as analgesics and anti-inflammatory agents, making this compound a candidate for further investigation in pain management therapies .

Synthetic Methodologies

The synthesis of this compound typically involves the condensation of hydrazones derived from isatin or similar substrates. The synthetic pathway often includes:

  • Formation of Hydrazone : Reacting 4-isopropylbenzaldehyde with 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.
  • Refluxing Conditions : Employing reflux conditions in an appropriate solvent (e.g., ethanol) to facilitate the reaction.
  • Purification : The product is usually purified through recrystallization methods to obtain a high yield of pure compound .

Material Science Applications

Beyond biological applications, this compound may find utility in material science:

  • Polymeric Materials : Due to its functional groups, it can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as antimicrobial activity in coatings.
  • Dyes and Pigments : The chromophoric nature of the compound could allow its use in dye formulations, providing vibrant colors and potentially contributing to UV protection in plastics or textiles.

Case Studies and Research Findings

Several studies have explored the applications of similar pyrazole derivatives:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be similarly effective .
  • Cancer Cell Line Testing : Research conducted on various derivatives indicated that modifications to the pyrazole ring could enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, warranting further exploration of this compound's potential .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name Core Structure R₁ (Position 3) R₂ (Benzylidene Substituent) Key Properties/Activities Reference
N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (Target) Pyrazole-carbohydrazide 3-Methoxyphenyl 4-Isopropylphenyl High lipophilicity, potential anticancer activity
N'-[(E)-(3-nitrophenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide Pyrazole-carbohydrazide 4-Methoxyphenyl 3-Nitrophenyl Electron-withdrawing NO₂ group enhances reactivity; antifungal activity observed
N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide Pyrazole-carbohydrazide 4-Methoxyphenyl 2,4,5-Trimethoxyphenyl Increased methoxy groups improve solubility; antitumor potential noted
N'-[(E)-(3-pyridinylmethylene)]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide Pyrazole-carbohydrazide 4-[(4-Methylbenzyl)oxy]phenyl 3-Pyridinyl Pyridine ring introduces basicity; may enhance CNS targeting
N'-[(E)-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide Pyrazole-carbohydrazide 5-Methylthiophen-2-yl 4-Hydroxyphenyl Hydroxyl group enables hydrogen bonding; antimicrobial activity reported

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group in the target compound contrasts with the 3-nitrophenyl group in , which reduces electron density and may alter binding interactions.
  • Steric Effects : Bulky substituents (e.g., 2,4,5-trimethoxyphenyl in ) may hinder molecular packing, affecting crystallinity and solubility.

Physicochemical Properties

  • Lipophilicity : The logP value of the target compound is predicted to be higher than analogues with polar substituents (e.g., hydroxyl or pyridinyl groups) due to the 4-isopropylphenyl group .
  • Acidity (pKa) : The hydrazide NH proton has a predicted pKa of ~8.3, similar to compounds with electron-donating substituents .
  • Thermal Stability : Melting points for pyrazole-carbohydrazides typically range from 150–200°C, influenced by substituent bulk and crystallinity .

Biological Activity

N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, exhibiting a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 336.39 g/mol
  • CAS Number : 1285540-74-0

1. Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving a carrageenan-induced rat paw edema model, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been shown to possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro testing revealed that some derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics, indicating their potential as novel antimicrobial agents .

3. Anticancer Properties

Research has highlighted the anticancer potential of pyrazole derivatives, with some compounds inducing apoptosis in cancer cell lines. For example, studies have shown that certain pyrazoles can inhibit cell proliferation in breast and colon cancer cell lines by modulating key signaling pathways involved in cell cycle regulation and apoptosis .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Cytokine Inhibition : The compound's structure allows it to interfere with the signaling pathways that lead to inflammation.
  • DNA Interaction : Some studies suggest that pyrazole derivatives can bind to DNA, disrupting replication and transcription processes in cancer cells.
  • Enzyme Inhibition : The inhibition of key enzymes involved in inflammatory responses and microbial metabolism has been observed.

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives:

  • Study on Anti-inflammatory Effects :
    • Researchers synthesized a series of pyrazole derivatives and tested them against TNF-α and IL-6 production in vitro. The most potent compounds showed over 80% inhibition at concentrations as low as 10 μM .
  • Antimicrobial Screening :
    • A subset of pyrazole derivatives was screened against a panel of bacterial strains, revealing significant antibacterial activity with MIC values ranging from 10 to 40 μg/mL, outperforming traditional antibiotics in some cases .
  • Anticancer Activity Assessment :
    • In vitro assays demonstrated that specific pyrazole compounds inhibited the growth of various cancer cell lines by inducing apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Pyrazole ring formation via condensation of β-ketoesters with hydrazine derivatives under acidic/basic conditions (e.g., HCl/EtOH reflux) .
  • Step 2 : Functionalization with 3-methoxyphenyl groups via nucleophilic substitution using 3-methoxybenzyl halides and a base (e.g., K₂CO₃ in DMF) .
  • Step 3 : Hydrazide formation by reacting the pyrazole intermediate with hydrazine hydrate .
  • Purity Control : Use TLC for reaction monitoring and column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification .

Q. Which spectroscopic and computational methods are most effective for structural characterization?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃), isopropyl (CH(CH₃)₂), and hydrazide (-NH-NH-) groups .
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
    • Computational :
  • *DFT (B3LYP/6-31G)**: Optimize geometry and calculate vibrational frequencies; compare with experimental IR/NMR to validate structure .

Q. How can density functional theory (DFT) be applied to predict electronic properties?

  • Method :

  • Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution. Validate against experimental UV-Vis spectra for HOMO-LUMO gaps .
  • Analyze frontier molecular orbitals to predict reactivity sites (e.g., methoxyphenyl as electron donor) .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Case Example : Discrepancies in carbonyl stretching frequencies (IR vs. DFT).

  • Solution : Re-optimize DFT parameters (e.g., solvent effects via PCM model) or verify experimental conditions (e.g., sample crystallinity affecting peak broadening) .
    • Validation : Cross-check with X-ray crystallography (if available) .

Q. What strategies optimize reaction conditions for high-yield synthesis?

  • Parameter Screening :

VariableOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at 80°C but risk side reactions
SolventDMF > EtOHPolar aprotic solvents enhance nucleophilic substitution
CatalystPiperidine (5 mol%)Reduces reaction time by 30%

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Challenges :

  • Disorder in isopropyl or methoxyphenyl groups due to rotational flexibility .
  • Weak diffraction from light atoms (e.g., hydrogen).
    • Solutions :
  • Use SHELXL for iterative refinement with restraints on bond lengths/angles .
  • Apply Hirshfeld surface analysis to resolve intermolecular interactions (e.g., H-bonding networks) .

Q. How do substituents (isopropyl vs. methoxy) influence biological activity in related pyrazole derivatives?

  • Comparative Analysis :

SubstituentBioactivity TrendMechanism Hypothesis
4-IsopropylEnhanced lipophilicity → better membrane permeability
3-MethoxyElectron-donating → increased binding to aromatic residues in enzymes
  • Validation : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) to quantify binding affinities .

Methodological Notes

  • Key References : Prioritized peer-reviewed synthesis protocols (PubChem ), crystallography tools (SHELX ), and DFT methodologies .

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